1-Piperidinecarboxamide, 4,4'-(1,3-propanediyl)bis-
Description
The compound 1-Piperidinecarboxamide, 4,4'-(1,3-propanediyl)bis- (CAS: 70715-18-3) is a bis-piperidine derivative featuring a propane-1,3-diyl linker between two piperidine rings, each substituted with a carboxamide group. This structure confers unique physicochemical properties, such as enhanced polarity and hydrogen-bonding capacity due to the amide groups.
Properties
IUPAC Name |
4-[3-(1-carbamoylpiperidin-4-yl)propyl]piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O2/c16-14(20)18-8-4-12(5-9-18)2-1-3-13-6-10-19(11-7-13)15(17)21/h12-13H,1-11H2,(H2,16,20)(H2,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWJQXMSRPVJPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCCC2CCN(CC2)C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1072139 | |
| Record name | 1-Piperidinecarboxamide, 4,4'-(1,3-propanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1072139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70715-18-3 | |
| Record name | 4,4′-(1,3-Propanediyl)bis[1-piperidinecarboxamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70715-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxamide, 4,4'-(1,3-propanediyl)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070715183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperidinecarboxamide, 4,4'-(1,3-propanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Piperidinecarboxamide, 4,4'-(1,3-propanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1072139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(propane-1,3-diyl)bis(piperidine-1-carboxamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis generally involves:
Preparation of 1,3-bis(4-piperidyl)propane : This intermediate is commercially available and can be synthesized by nucleophilic substitution or reductive amination methods involving piperidine and 1,3-dihalopropane or related precursors.
Conversion of amine groups to carboxamide groups : The primary amines on the piperidine rings are converted into carboxamide functionalities. This is typically achieved by reaction with suitable acylating agents such as phosgene derivatives, acid chlorides, or via carbamoylation reactions.
Coupling the carboxamide groups to the 1,3-propanediyl linker : This step is intrinsic in the initial bis(4-piperidyl)propane intermediate, which already contains the propyl linker.
Specific Reaction Conditions and Procedures
Amidation Reaction : The amine groups on 1,3-bis(4-piperidyl)propane can be reacted with an appropriate carboxylating agent under controlled conditions (e.g., in the presence of triethylamine as a base and dichloromethane as solvent at low temperature) to form the carboxamide groups.
Example from Related Piperidinecarboxamide Synthesis : In the synthesis of 4-piperidinecarboxamide derivatives, triethylamine and acetic anhydride in dichloromethane at 0–20°C for 18 hours yielded high purity products. This suggests similar mild conditions could be adapted for the bis-carboxamide formation.
Patent Literature Insights
A European patent (EP 0855999 B1) describes the synthesis of substituted piperidine derivatives with various functional groups, including carboxamide moieties, which may provide synthetic routes or intermediates relevant to the preparation of 1-Piperidinecarboxamide, 4,4'-(1,3-propanediyl)bis-. The patent illustrates multi-step syntheses involving protection/deprotection, substitution, and coupling reactions under controlled conditions.
Data Table: Summary of Key Preparation Parameters
Research Findings and Analytical Data
Yield and Purity : Analogous amidation reactions of piperidine derivatives typically achieve quantitative or near-quantitative yields with high purity as confirmed by LCMS and NMR.
Physical Properties : The bis-carboxamide compound is expected to be a white solid with molecular weight ~296.41 g/mol.
Spectroscopic Characterization : Proton NMR signals correspond to piperidine ring protons and amide NH groups; LCMS confirms molecular ion peaks consistent with the bis-carboxamide structure.
Chemical Reactions Analysis
1-Piperidinecarboxamide, 4,4’-(1,3-propanediyl)bis- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chromatography
1-Piperidinecarboxamide, 4,4'-(1,3-propanediyl)bis- is effectively analyzed using High-Performance Liquid Chromatography (HPLC). Specifically, it can be separated on Newcrom R1 columns under reverse-phase conditions. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid or formic acid for Mass-Spec applications. This method is scalable and suitable for isolating impurities during preparative separations and pharmacokinetic studies .
Medicinal Chemistry
This compound has shown potential in medicinal chemistry due to its biological activities. It has been studied for its cytotoxic effects against various cancer cell lines and its antibacterial properties.
Cytotoxicity Studies
-
Cell Lines Tested :
- Murine Colon Adenocarcinoma (MAC13, MAC16): Demonstrated significant cytotoxicity with IC50 values in the nanomolar range.
- Human Cancer Cell Lines (A549 lung cancer, MCF-7 breast cancer): Notably selective against A549 cells with an IC50 value of 11.8 µM against MCF-7 cells.
Antibacterial Activity
Research indicates that derivatives of this compound exhibit broad-spectrum antibacterial properties. It effectively inhibits the growth of Salmonella typhimurium and biofilm formation by Bacillus subtilis.
Antitubercular Activity
Compounds derived from this structure have shown promising antitubercular activity against Mycobacterium tuberculosis, with effective concentrations reported around 5.6 µM/mL.
Summary of Biological Activities
| Activity | Cell Line/Organism | IC50/Effect |
|---|---|---|
| Cytotoxicity | MAC13, MAC16 (murine colon) | Nanomolar range |
| Cytotoxicity | A549 (lung cancer) | High selectivity |
| Cytotoxicity | MCF-7 (breast cancer) | 11.8 µM |
| Antibacterial | Salmonella typhimurium | Inhibition observed |
| Antibacterial | Bacillus subtilis | Biofilm inhibition |
| Antitubercular | Mycobacterium tuberculosis | 5.6 µM/mL |
Case Study 1: HPLC Method Development
A study conducted by SIELC Technologies demonstrated the effective separation of 1-Piperidinecarboxamide on Newcrom R1 HPLC columns under optimized conditions. The method was validated for scalability and reproducibility in pharmacokinetic studies .
Case Study 2: Anticancer Activity
In vitro studies highlighted the anticancer potential of this compound against various cell lines. The results indicated significant cytotoxicity and selectivity towards cancer cells while sparing normal cells, suggesting a therapeutic window for further development in oncology.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxamide, 4,4’-(1,3-propanediyl)bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
a. 4,4'-(1,3-Propanediyl)bis[piperidine] (CAS: 16898-52-5)
- Structure : Two piperidine rings linked by a propane-1,3-diyl group. Lacks carboxamide substituents.
- Molecular Formula : C₁₃H₂₆N₂
- Molecular Weight : 210.36 g/mol
- Physicochemical Properties :
- Applications : Used as an intermediate in organic synthesis and polymer chemistry.
b. 4,4'-(1,3-Propanediyl)dipyridine (CAS: 17252-51-6)
- Structure : Pyridine rings instead of piperidine, linked via propane-1,3-diyl.
- Molecular Formula : C₁₃H₁₄N₂
- Molecular Weight : 198.26 g/mol
- Physicochemical Properties: Melting Point: 57–60°C Boiling Point: 142°C at 2 mmHg LogP (XLogP3): 2.5 Solubility: Limited water solubility due to aromatic pyridine rings.
- Applications : Acts as a ligand in coordination chemistry and a precursor for supramolecular assemblies.
c. Piperidine, 4,4'-(1,3-propanediyl)bis[1-(2-chloroethyl)-, dihydrochloride (CAS: 75413-55-7)
- Structure : Chloroethyl-substituted piperidine rings with a propane-1,3-diyl linker.
- Molecular Formula : C₁₇H₃₃Cl₃N₂
- Molecular Weight : 371.82 g/mol
- Applications : Likely used in pharmaceutical synthesis due to reactive chloroethyl groups.
Key Comparative Analysis
*Inferred from structural analogs; exact data unavailable in evidence.
Biological Activity
1-Piperidinecarboxamide, 4,4'-(1,3-propanediyl)bis- (CAS No. 70715-18-3) is a synthetic compound that falls under the category of piperidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. This article aims to explore the biological activity of this specific compound through available research findings, case studies, and data analysis.
Chemical Structure and Properties
The molecular formula of 1-Piperidinecarboxamide, 4,4'-(1,3-propanediyl)bis- is with an average mass of approximately 296.415 g/mol. The structure features two piperidine rings connected by a propanediyl linker, which is significant for its biological interactions.
Biological Activity Overview
Piperidine derivatives have been studied extensively for their pharmacological properties. The biological activity of 1-Piperidinecarboxamide, 4,4'-(1,3-propanediyl)bis- can be categorized into several key areas:
- Antimicrobial Activity : Research indicates that piperidine derivatives exhibit varying degrees of antimicrobial properties. For instance, studies on similar compounds have shown inhibition against various bacterial strains.
- Neuropharmacological Effects : Piperidine derivatives are often investigated for their potential in treating neurological disorders due to their ability to interact with neurotransmitter systems.
- Anticancer Potential : Some studies suggest that piperidine compounds may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth.
Case Studies
-
Inhibitory Activity on Monoamine Oxidases (MAOs) :
A study evaluated the inhibitory effects of various piperidine alkaloids on MAOs, which play a crucial role in neurotransmitter metabolism. Compounds similar to 1-Piperidinecarboxamide demonstrated significant inhibitory activity with IC50 values ranging from 7.85 to 77.87 μM against MAOA and MAOB enzymes . -
Computer-Aided Drug Design :
In silico studies using tools like SwissTargetPrediction have identified potential protein targets for new piperidine derivatives. These studies suggest that modifications in the piperidine structure can lead to enhanced biological activities across various therapeutic areas including oncology and neurology .
Data Table: Biological Activities of Piperidine Derivatives
The mechanism of action for piperidine derivatives often involves:
- Enzyme Inhibition : Compounds may inhibit specific enzymes such as MAOs or kinases, affecting metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors can lead to altered signaling pathways relevant in conditions like depression or anxiety.
- Cellular Apoptosis : Certain derivatives may induce apoptosis in cancer cells through various biochemical pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
